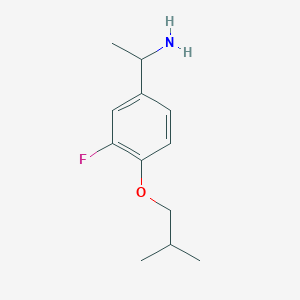
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine
描述
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is an organic compound with the molecular formula C12H17FO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom and an isobutoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine typically involves multiple steps. One common method starts with the preparation of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone, which is then subjected to reductive amination to yield the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
化学反应分析
Types of Reactions
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenethylamines.
科学研究应用
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and selectivity. The compound may modulate signaling pathways or enzymatic activity, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)-ethylamine
- 1-(3-Fluoro-4-ethoxyphenyl)-ethylamine
- 1-(3-Fluoro-4-propoxyphenyl)-ethylamine
Uniqueness
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is unique due to the presence of the isobutoxy group, which can impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
生物活性
1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1019607-21-6
- Molecular Formula : C13H18FNO
- Molecular Weight : 225.29 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain pathways involved in neurotransmission and inflammation.
Biological Activities
-
Antidepressant Effects :
- Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation in vitro, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Neuroprotective Effects :
- Studies suggest neuroprotective effects against oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Anti-inflammatory | Decreased TNF-alpha production | |
| Neuroprotection | Protection against oxidative stress |
Detailed Findings
- Antidepressant Activity :
- Anti-inflammatory Mechanism :
-
Neuroprotection Studies :
- Research conducted on neuronal cell lines demonstrated that treatment with this compound reduced cell death induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease .
属性
IUPAC Name |
1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNAIVPKHOSLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















